molecular formula C14H11BrN2O2S B1440613 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole CAS No. 1192251-87-8

2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B1440613
CAS No.: 1192251-87-8
M. Wt: 351.22 g/mol
InChI Key: BVCIXSXAQCFYCV-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 2-methylsulfonylbenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the benzimidazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The benzimidazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Biological Activities

The compound has been primarily studied for its antimicrobial , anticancer , and antitubercular properties.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole, exhibit significant antimicrobial effects against various bacterial and fungal strains.

  • Study Findings : A study evaluated the antimicrobial activity of synthesized derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The findings revealed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against specific strains, indicating strong antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. Studies have shown that it can inhibit the growth of various cancer cell lines.

  • Mechanism : The compound's structure allows it to interact with cellular targets involved in cancer proliferation. For example, one study reported that derivatives showed IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, suggesting superior efficacy in some cases .
  • Case Study : In vitro tests on human colorectal carcinoma cell lines demonstrated that specific derivatives had IC50 values of 4.53 µM and 5.85 µM, outperforming traditional drugs .

Antitubercular Activity

The potential of this compound in treating tuberculosis has also been investigated.

  • Research Outcome : A series of benzimidazole derivatives were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Some compounds showed promising results in inhibiting vital mycobacterial enzymes, indicating their potential as therapeutic agents against tuberculosis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of the bromophenyl and methylsulfonyl groups into the benzimidazole framework.

  • Methods : Common synthetic methods include condensation reactions and functional group modifications to achieve the desired molecular structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)benzimidazole: Similar structure but lacks the bromine atom.

    2-(4-chlorophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the methylsulfonyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing its binding affinity to biological targets.

Biological Activity

2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects, supported by case studies and research findings.

  • Molecular Formula : C14H11BrN2O2S
  • Molecular Weight : 351.218 g/mol
  • CAS Number : 1192251-87-8

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising anticancer activity in vitro. A study involving various cancer cell lines reported that it induced apoptosis and inhibited cell proliferation.

Cell Line IC50 (µM)
A-431 (skin cancer)1.98
MCF-7 (breast cancer)1.61
HeLa (cervical cancer)2.50

The structure-activity relationship (SAR) analysis indicated that the presence of the bromophenyl group enhances cytotoxicity, likely due to increased lipophilicity and interaction with cellular membranes.

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. It was tested in a carrageenan-induced paw edema model in rats, showing significant reduction in swelling compared to the control group.

  • Percentage Inhibition : 65% at a dose of 50 mg/kg body weight.
  • Mechanism : The anti-inflammatory effect is attributed to the inhibition of pro-inflammatory cytokines and mediators.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH and ABTS assays. The compound exhibited moderate antioxidant activity, with an IC50 value of approximately 45 µg/mL in the DPPH assay.

Case Studies

  • Antimicrobial Efficacy :
    A recent study assessed the compound against multi-drug resistant (MDR) strains of bacteria. The results indicated that it effectively inhibited growth in MDR E. coli and Klebsiella pneumoniae, making it a candidate for further development in treating resistant infections .
  • Cancer Cell Line Study :
    In another investigation, the compound was tested on human lung cancer cells (A549). Results showed that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Anti-inflammatory Effects :
    A study focusing on its anti-inflammatory properties revealed that the compound reduced inflammation markers in a rat model of arthritis, suggesting its potential use in inflammatory diseases .

Properties

IUPAC Name

2-(4-bromophenyl)-6-methylsulfonyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-20(18,19)11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCIXSXAQCFYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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